

A Comparative Spectroscopic Analysis of Synthetic vs. Natural 3,5-Dimethylcyclohexanol

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Compound of Interest

Compound Name: **3,5-Dimethylcyclohexanol**

Cat. No.: **B146684**

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This guide provides a detailed comparison of the spectroscopic data for synthetic and naturally occurring **3,5-Dimethylcyclohexanol**. The data presented for the synthetic compound is compiled from publicly available databases and is presumed to be from commercially available, synthesized sources. The information regarding the natural compound is based on its reported presence in the essential oil of *Pouteria splendens*.^[1] It is important to note that while the presence of **3,5-Dimethylcyclohexanol** in this natural source has been documented, a complete set of its isolated spectroscopic data is not readily available in the public domain. Therefore, this guide will compare the known data of the synthetic compound to the theoretically expected data for its natural counterpart, which, for a given stereoisomer, should be identical.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dimethylcyclohexanol**, primarily sourced from the National Institute of Standards and Technology (NIST) and PubChem databases. This data is characteristic of the molecule and is expected to be consistent for both synthetic and pure, isolated natural samples of the same isomer.

Table 1: Mass Spectrometry Data (Electron Ionization)

m/z (Charge-to-Mass Ratio)	Relative Intensity	Interpretation
57	100%	Base Peak
41	85%	
71	80%	
81	70%	
55	65%	
69	60%	
110	50%	M ⁺ - H ₂ O
128	20%	Molecular Ion (M ⁺)

Data sourced from NIST WebBook and PubChem. The fragmentation pattern is a key identifier for the molecule.[\[2\]](#)[\[3\]](#)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3350 (broad)	O-H stretch	Alcohol
~2920 (strong)	C-H stretch	Alkane
~1450	C-H bend	Alkane
~1050	C-O stretch	Secondary Alcohol

This data represents the characteristic vibrational frequencies for the functional groups present in 3,5-Dimethylcyclohexanol.

Table 3: ^1H NMR Spectroscopy Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5 - 4.0	Multiplet	1H	CH-OH
~0.8 - 2.0	Multiplets	~12H	Cyclohexyl protons
~0.9 (doublet)	Doublet	6H	2 x CH_3

Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary depending on the solvent and the specific stereoisomer.

Table 4: ^{13}C NMR Spectroscopy Data (Predicted)

Chemical Shift (ppm)	Carbon Type
~68-72	CH-OH
~40-45	CH
~30-35	CH_2
~20-25	CH_3

Note: This is a predicted spectrum. The exact chemical shifts are dependent on the stereoisomer and the solvent used for analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are standard for the analysis of small organic molecules like **3,5-Dimethylcyclohexanol**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the **3,5-Dimethylcyclohexanol** sample (synthetic or isolated natural extract) in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
- Injection: Inject 1 μ L of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
- GC Separation: Use a temperature program to separate the components of the sample. A typical program would be: start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.
- MS Analysis: The eluting compounds are ionized using electron ionization (EI) at 70 eV. The mass analyzer scans a mass range of m/z 40-400.
- Data Analysis: The resulting mass spectra are compared with a reference library (e.g., NIST) to confirm the identity of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr). For a solid sample, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

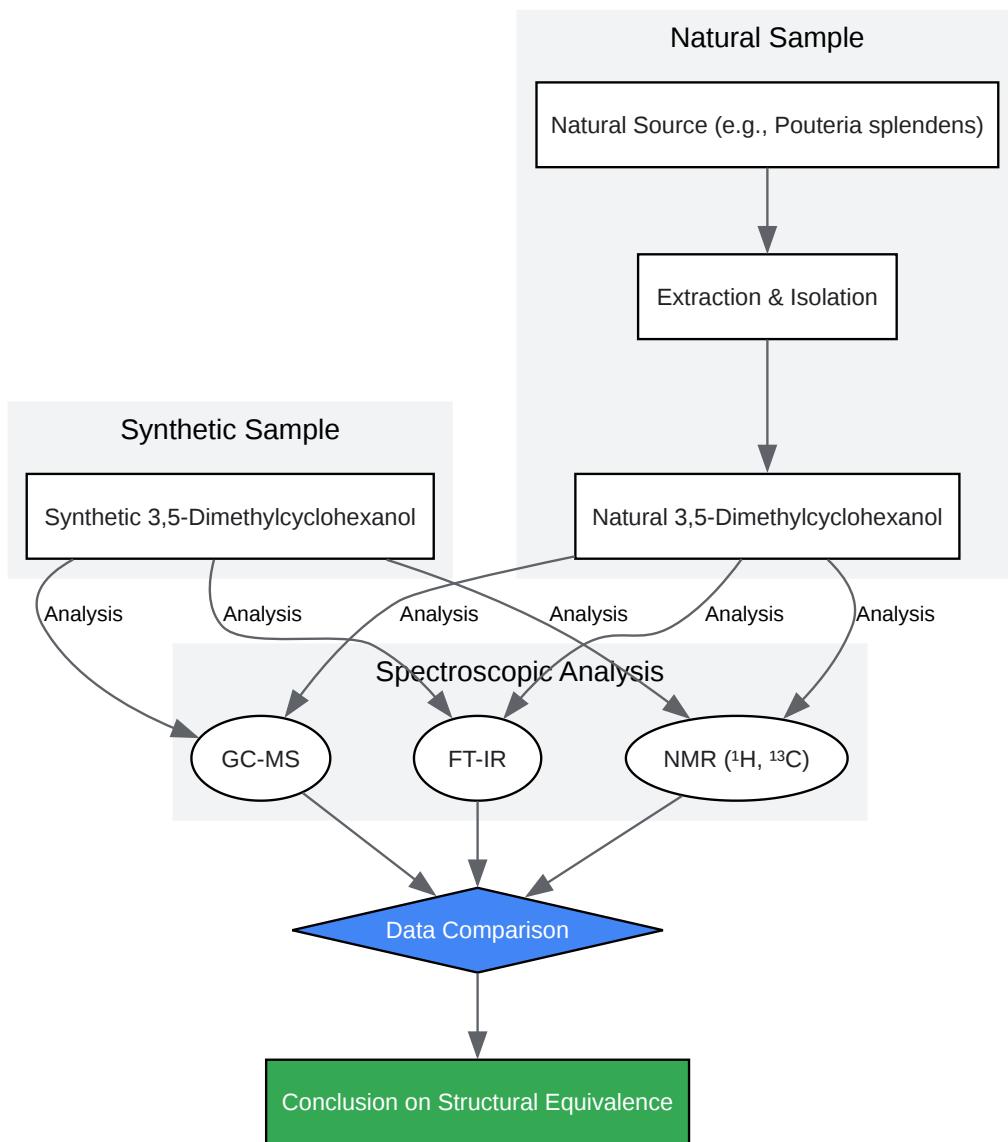
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-10 mg of the **3,5-Dimethylcyclohexanol** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).
- Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard (TMS at 0 ppm).

Visualization of Experimental Workflow and Biological Activity

The following diagrams illustrate the logical workflow for comparing synthetic and natural samples and summarize the current understanding of the biological role of **3,5-Dimethylcyclohexanol**.

Comparative Analysis Workflow



Known Biological Signaling

3,5-Dimethylcyclohexanol

No specific signaling pathways have been identified in the current literature.

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